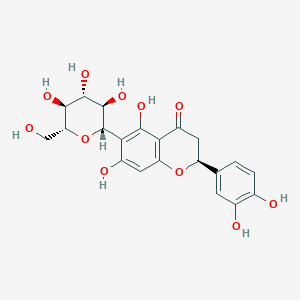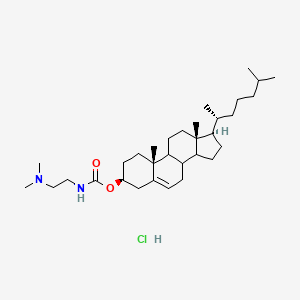
Cholesteryl3beta-N-(dimethylaminoethyl)carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is a cationic cholesterol derivative known for its role in gene delivery and nucleic acid transfer. This compound forms liposomes with L-α-phosphatidylethanolamine, dioleoyl, which efficiently transfect mammalian cell lines . It has been used as a bilayer-membrane stabilizer and for nucleic acid transfer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves the reaction of cholesterol with N,N-dimethylaminoethyl carbamate under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cholesterol backbone.
Reduction: This reaction can reduce any oxidized forms back to their original state.
Substitution: This reaction can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cholesteryl ketones, while substitution reactions can yield various cholesteryl derivatives .
Wissenschaftliche Forschungsanwendungen
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride involves its ability to form cationic liposomes with L-α-phosphatidylethanolamine, dioleoyl. These liposomes can encapsulate nucleic acids and facilitate their entry into mammalian cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, promoting endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesteryl N-(2-dimethylaminoethyl)carbamate: Another cationic cholesterol derivative used for similar applications.
DC-Cholesterol HCl: A hydrochloride salt form of a similar compound.
Cholesteryl hemisuccinate: Used in liposomal formulations but lacks the cationic nature.
Uniqueness
Cholesteryl 3beta-N-(dimethylaminoethyl)carbamate hydrochloride is unique due to its high efficiency in transfecting mammalian cell lines and its ability to form stable liposomes. Its cationic nature enhances its interaction with cell membranes, making it a valuable tool in gene delivery and nucleic acid transfer .
Eigenschaften
Molekularformel |
C32H57ClN2O2 |
|---|---|
Molekulargewicht |
537.3 g/mol |
IUPAC-Name |
[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C32H56N2O2.ClH/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5;/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35);1H/t23-,25+,26?,27-,28?,29?,31+,32-;/m1./s1 |
InChI-Schlüssel |
ISXSJGHXHUZXNF-HLVHILAESA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


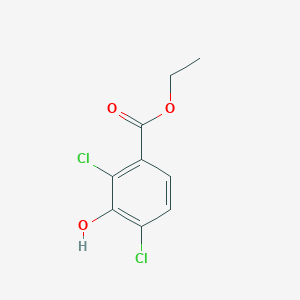
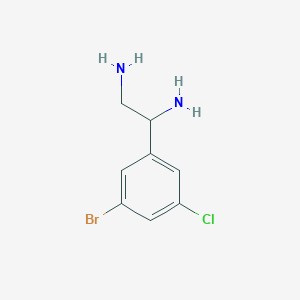

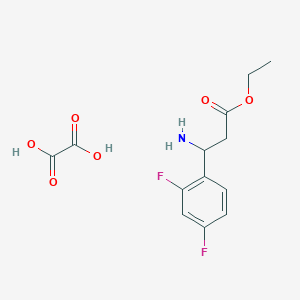
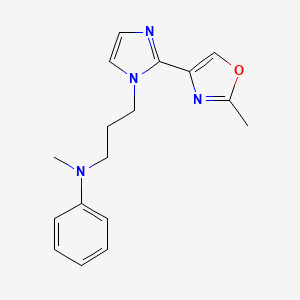
![tert-Butyl5-hydroxy-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13030951.png)
![Methyl 5-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13030952.png)
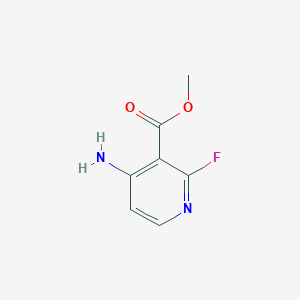
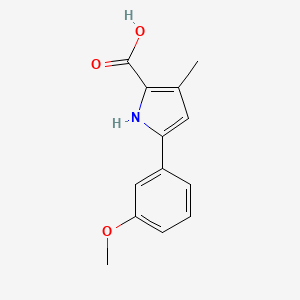
![2-O-tert-butyl 5-O-methyl (1S,4R)-2-azabicyclo[2.2.2]octane-2,5-dicarboxylate](/img/structure/B13030959.png)
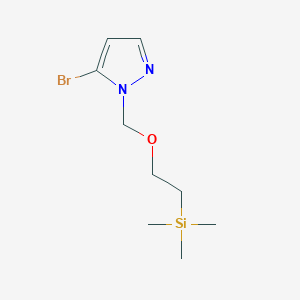
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
